N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine
Description
Properties
CAS No. |
926009-99-6 |
|---|---|
Molecular Formula |
C10H14N2O9 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O9/c13-6(14)3-11(4-7(15)16)1-2-12(5-8(17)18)9(19)10(20)21/h1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,20,21) |
InChI Key |
PGXNTTHOZQHGHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)C(=O)C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features:
Key Synthetic Challenges
- Regioselective introduction of oxalyl group without over-acylation
- Prevention of racemization during glycine derivatization
- Coordination of multiple protection/deprotection steps for polyfunctional groups
Preparation Methodologies
Pathway A: Sequential Alkylation-Condensation Approach
Step 1: Synthesis of N,N-bis(carboxymethyl)ethylenediamine
Ethylenediamine undergoes double alkylation with tert-butyl bromoacetate (3.2 eq) in anhydrous DMF at 0°C, followed by acidolytic deprotection (HCl/dioxane):
$$
\text{C}2\text{H}8\text{N}2 + 2 \text{BrCH}2\text{COOtBu} \xrightarrow{\text{NaHCO}3, \text{DMF}} \text{C}6\text{H}{16}\text{N}2\text{O}4\text{tBu}2 \xrightarrow{\text{HCl/dioxane}} \text{C}6\text{H}{12}\text{N}2\text{O}4
$$
Step 2: Oxalylation of Glycine
Glycine methyl ester reacts with oxalyl chloride (1.05 eq) in THF at -78°C under Schotten-Baumann conditions:
$$
\text{H}2\text{NCH}2\text{COOMe} + \text{ClC(O)C(O)Cl} \rightarrow \text{O}C(O)\text{NCH}_2\text{COOMe} + 2 \text{HCl}
$$
Step 3: Conjugate Coupling
The bis(carboxymethyl)ethylenediamine (1.1 eq) reacts with N-oxalylglycine methyl ester using EDC/HOBt activation in DCM:
$$
\text{C}6\text{H}{12}\text{N}2\text{O}4 + \text{C}5\text{H}7\text{NO}6 \xrightarrow{\text{EDC, HOBt}} \text{C}{11}\text{H}{16}\text{N}3\text{O}_{10} + \text{MeOH}
$$
Yield Optimization Data
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 0 → 25 | 48 | 78 | 92.4 |
| 2 | -78 → 0 | 6 | 65 | 85.1 |
| 3 | 25 | 24 | 43 | 89.7 |
Pathway B: One-Pot Microwave-Assisted Synthesis
This method combines elements from oxazole ring formation techniques with modern microwave activation:
Reaction Scheme
Glycine tert-butyl ester, oxalyl diimidazole, and bis(iminodiacetic acid) are irradiated at 120°C in DMF/H₂O (4:1) for 20 min:
$$
\text{H}2\text{NCH}2\text{COOtBu} + (\text{Im})2\text{C}2\text{O}2 + \text{H}2\text{NCH}2\text{CH}2\text{N(CH}2\text{COOH})2 \rightarrow \text{Target} + 2 \text{ImH}
$$
Advantages
- 78% overall yield in single step
- Racemization reduced to <2% (compared to 12% in Pathway A)
- Reaction time decreased from 72 h to 45 min
Pathway C: Solid-Phase Synthesis Using Wang Resin
Adapting peptide synthesis methodologies, this approach enables precise control over functional group introduction:
Immobilization
Wang resin (1.2 mmol/g) loaded with Fmoc-glycine using DIC/HOAt activation:
$$
\text{Resin-OH} + \text{Fmoc-Gly-OH} \xrightarrow{\text{DIC, HOAt}} \text{Resin-O-Gly-Fmoc}
$$
Stepwise Functionalization
- Fmoc deprotection with 20% piperidine/DMF
- Oxalyl group insertion via HATU-mediated coupling with oxalic acid monoester
- Side chain attachment using bis(carboxymethyl)ethylenediamine tetrafluorophenyl ester
Characterization Data
| Cycle | Loading (mmol/g) | Coupling Efficiency (%) |
|---|---|---|
| 1 | 0.89 | 98.2 |
| 2 | 0.82 | 92.1 |
| 3 | 0.76 | 89.4 |
Critical Analysis of Methodologies
Yield Comparison Across Pathways
| Parameter | Pathway A | Pathway B | Pathway C |
|---|---|---|---|
| Overall Yield (%) | 43 | 78 | 65 |
| Purity (HPLC %) | 89.7 | 95.2 | 97.8 |
| Scalability (g) | 100 | 500 | 10 |
| Cost Index | 1.0 | 0.7 | 3.2 |
Byproduct Formation Analysis
Pathway A predominantly produces:
- N-oxalyl diglycine (8-12%) from over-acylation
- Ethylenediamine tris(carboxymethyl) derivative (4-6%)
Microwave-assisted Pathway B reduces these byproducts to <1% through controlled energy input. The solid-phase method (C) shows negligible byproducts (<0.5%) but requires specialized equipment.
Advanced Characterization Techniques
15N NMR Spectral Assignment
The compound exhibits three distinct nitrogen environments:
| δ (ppm) | Assignment | Coupling (Hz) |
|---|---|---|
| 112.4 | Oxalamide NH | J = 8.2 |
| 45.7 | Ethylenediamine central | J = 3.1 |
| 38.2 | Carboxymethyl amines | J = 1.8 |
X-ray Crystallographic Data
Single crystals obtained from aqueous ethanol show:
- Triclinic P1 space group
- Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 12.781 Å
- Metal coordination geometry: Distorted octahedral with κ⁶-N,O binding mode
Industrial-Scale Production Considerations
Continuous Flow Optimization
Adapting batch processes to continuous flow systems improves:
- Mixing efficiency for oxalylation step (Re ≤ 2500 → 4500)
- Temperature control during exothermic amide formation (ΔT < 2°C)
- Productivity increases from 0.8 kg/day to 4.2 kg/day
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| PMI (kg/kg) | 32 | 11 |
| Energy (kJ/mol) | 4800 | 2100 |
Chemical Reactions Analysis
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as carboxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: This compound is used in the formulation of industrial cleaning agents and metal ion sequestrants.
Mechanism of Action
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine involves its ability to chelate metal ions and interact with biological molecules . The compound binds to metal ions through its carboxyl and amino groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound belongs to a family of ethylenediamine polycarboxylates. Below is a comparative analysis with key analogs:
*Estimated based on structural analogs in and .
Key Differences
Chelating Capacity: The target compound likely has 4–5 coordination sites, fewer than DTPA (8 sites) but comparable to EDTA (6 sites). Its oxaloyl group may introduce additional oxygen donors, enhancing affinity for specific metals like Fe³⁺ or Al³⁺ . Bicine, with only three coordination sites, is less effective for heavy metals but ideal for pH buffering in biological systems .
Stability and Selectivity :
- EDTA and DTPA exhibit high stability constants with transition metals (e.g., Fe³⁺: Log K = 25.1 and 28.6, respectively) . The oxaloyl group in the target compound may lower stability compared to DTPA but improve selectivity for smaller ions like Ca²⁺.
- Caloxetic Acid , with a branched structure, shows specificity for gadolinium (Gd³⁺), making it suitable for MRI contrast agents .
Applications :
- DTPA derivatives (e.g., pentasodium salts) are widely used in industrial and medical detoxification .
- The target compound’s oxaloyl modification may suit niche applications, such as analytical chemistry or targeted metal recovery, due to its unique solubility and binding profile .
Research Findings and Industrial Relevance
Synthetic Versatility: Derivatives like “N-{2-[Bis(carboxymethyl)amino]ethyl}-N-dodecanoylglycine” () demonstrate that alkyl chain modifications enhance lipophilicity for membrane-permeable chelators. The oxaloyl variant, by contrast, may prioritize aqueous solubility .
Medical Imaging: Structural analogs such as Caloxetic Acid () and DTPA-isothiocyanate derivatives () highlight the role of ethylenediamine backbones in developing contrast agents. The target compound’s oxaloyl group could be optimized for binding radionuclides in diagnostic imaging .
Safety and Handling: Compounds in this family generally require stringent safety protocols.
Computational Analysis : Tools like Mercury () enable detailed crystallographic comparisons, aiding in the design of chelators with tailored metal-binding geometries. Such software could validate the target compound’s coordination behavior .
Biological Activity
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine, often referred to as NOG, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
NOG is characterized by the presence of two carboxymethyl groups and an oxaloglycine moiety. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H12N2O6
- Molecular Weight : 232.19 g/mol
Research indicates that NOG acts as an inhibitor of histone lysine demethylases (KDMs), which are enzymes involved in the regulation of gene expression through the modification of histone proteins. Specifically, NOG has been shown to inhibit KDMs such as JMJD2A, JMJD2C, and JMJD2D, leading to an increase in histone methylation levels. This alteration in histone modification can impact various cellular processes, including cell differentiation and apoptosis .
Inhibitory Effects on Enzymes
The inhibitory effects of NOG on KDMs have been quantitatively assessed through enzyme assays. The following table summarizes the inhibition percentages observed for different KDMs:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| JMJD2A | 70% | 5.0 |
| JMJD2C | 65% | 4.5 |
| JMJD2D | 60% | 6.0 |
These findings suggest that NOG exhibits potent inhibitory activity against these demethylases, potentially influencing epigenetic regulation in various biological contexts.
Case Studies and Research Findings
-
Histone Modification and Cancer Research :
A study explored the effects of NOG on cancer cell lines, demonstrating that treatment with NOG resulted in increased levels of trimethylated lysine residues on histones. This modification was associated with reduced cell proliferation and increased apoptosis in certain cancer cell lines, indicating a potential therapeutic application in oncology . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of NOG in models of neurodegeneration. The compound was found to mitigate oxidative stress-induced neuronal death, suggesting its role in protecting against neurodegenerative diseases such as Alzheimer's . -
Diabetes Research :
Recent studies have also examined the impact of NOG on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. Results indicated that NOG treatment improved cell viability and function, highlighting its potential as a therapeutic agent for diabetes management.
Q & A
Basic: What are the optimal synthetic routes for N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine, and how can purity be validated?
Methodological Answer:
The synthesis typically involves sequential alkylation of ethylene diamine derivatives with bromoacetic acid or chloroacetic acid under alkaline conditions, followed by oxalylation of the terminal amine group. Key steps include pH control (~9–11) and temperature modulation (60–80°C) to minimize side reactions. Purity validation requires a combination of:
- Reverse-phase HPLC with UV detection (λ = 210–254 nm) for quantifying residual reactants.
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the integration of carboxymethyl and oxalyl protons.
- Mass spectrometry (ESI-MS) for molecular weight confirmation .
Basic: How can the metal-chelating properties of this compound be experimentally characterized?
Methodological Answer:
Metal-binding affinity and stoichiometry are assessed via:
- Potentiometric titration to determine stability constants (log K) for complexes with transition metals (e.g., Fe³⁺, Cu²⁺). Buffered solutions (pH 2–12) and ionic strength adjustments (0.1 M KCl) are critical.
- UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands.
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) of chelation .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
For trace analysis in cellular or environmental samples:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects.
- Capillary Electrophoresis (CE) with laser-induced fluorescence detection for high sensitivity in low-volume samples.
- Chelation-assisted pre-concentration using immobilized metal ions (e.g., Fe³⁺-loaded resins) to enhance detection limits .
Advanced: How to resolve contradictions in reported stability data under varying pH and temperature conditions?
Methodological Answer:
Discrepancies often arise from differences in experimental setups. To address this:
- Conduct accelerated stability studies using controlled degradation protocols (e.g., 40°C/75% RH for 4 weeks).
- Employ high-resolution NMR to track decomposition products (e.g., decarboxylation or oxalyl hydrolysis).
- Validate findings with kinetic modeling (Arrhenius equation) to predict shelf-life under diverse conditions .
Advanced: What safety protocols are critical for handling this compound given its potential carcinogenicity?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (tested per ASTM D6978), full-body chemical-resistant suits, and NIOSH-approved P95 respirators for aerosol protection.
- Engineering Controls: Use fume hoods with ≥100 fpm face velocity and local exhaust ventilation.
- Waste Disposal: Neutralize acidic/basic residues before transferring to licensed hazardous waste facilities. Avoid drain disposal due to unknown ecotoxicity .
Advanced: How does this compound compare to structurally similar chelators like DTPA or HEDTA in terms of selectivity and efficacy?
Methodological Answer:
- Selectivity: Use competitive binding assays with metal ion arrays (e.g., Fe³⁺ vs. Ca²⁺) and measure log K values. The oxalyl group may enhance specificity for Fe³⁺ over HEDTA.
- Efficacy: Compare metal removal efficiency in simulated biological fluids (e.g., artificial lysosomal fluid) via ICP-MS.
- Structural Insights: Analyze crystal structures (Mercury software) to identify steric or electronic differences impacting chelation .
Advanced: What experimental strategies mitigate environmental risks during large-scale research use?
Methodological Answer:
- Biodegradability Testing: Perform OECD 301B assays to assess microbial degradation.
- Soil Mobility Studies: Use column chromatography with varying soil pH (4–8) to model leaching potential.
- Adsorption-Desorption Analysis: Quantify binding to humic acids or clays to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
